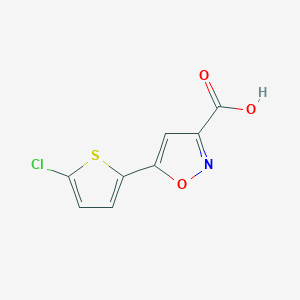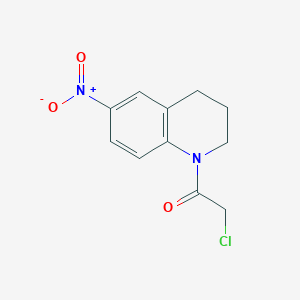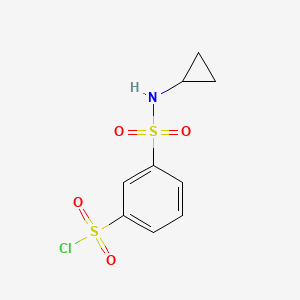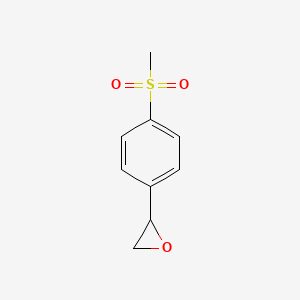
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains a chlorothiophene group, which is a sulfur-containing heterocycle, and an oxazole group, which is a nitrogen and oxygen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as IR spectroscopy, Mass spectrometry, and NMR .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions, including condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as titration with NaOH, infrared spectrum analysis, and observation of its physical form and color .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of oxazolone derivatives, including those related to 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid, for antimicrobial activities. The synthesis of various oxazolones and their derivatives showcased their potential in antibacterial and antifungal applications. These compounds were synthesized through reactions involving specific precursors and screened for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Naganagowda, Thamyongkit, & Petsom, 2011).
Antitubercular Activity
Another study focused on the design, synthesis, and evaluation of novel oxazole derivatives as potent inhibitors of Mycobacterium tuberculosis. The specific structural modifications in these compounds, including the incorporation of the chlorothiophene and oxazole moieties, resulted in promising antitubercular agents. This research underscores the significance of structural design in developing effective treatments for tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Antioxidant Agents
Further research into chalcone derivatives synthesized from reactions involving chlorothiophenyl and furanyl compounds revealed potential antioxidant properties. The compounds were assessed for their in vitro antioxidant activity, with some showing promising results. This study highlights the utility of oxazole derivatives in the search for new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antitumor Activity
Compounds derived from isoxazolyl- and isothiazolylcarbamides were synthesized and shown to exhibit antitumor activity. These compounds, which are structurally related to oxazoles, were prepared through cascade transformations and evaluated for their ability to enhance the effects of cytostatic drugs. This research points to the potential of such derivatives in cancer treatment, providing a foundation for further exploration of their therapeutic applications (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, Kulchitskiy, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid” is currently unknown. The compound is structurally similar to "5-Chloro-2-thienylboronic acid" , which is used as a reactant in Suzuki-Miyaura cross-couplings . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules. For instance, the stability of the compound could be affected by storage conditions .
Propiedades
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQBVJRNJFBDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)
![[(E)-3-phenylprop-2-enyl] N-(2-nitrophenyl)carbamate](/img/structure/B3372850.png)


![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)



![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)
![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)